molecular formula C19H19N3O3 B2723323 N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 880791-80-0

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No. B2723323
M. Wt: 337.379
InChI Key: SWNUDWVMTRLBHL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.



Synthesis Analysis

This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, the reagents, and the conditions under which the synthesis is carried out.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. It can provide information about the compound’s stereochemistry and conformation.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.


Scientific Research Applications

Computational and Pharmacological Potential

Research has indicated that novel derivatives of 1,3,4-oxadiazole, such as N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, exhibit potential in various biomedical applications. These derivatives have been studied for their binding and inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They have shown promise in toxicity assessments, tumor inhibition, antioxidant properties, analgesic, and anti-inflammatory potential (Faheem, 2018).

Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-oxadiazole compounds have been extensively researched. A particular focus has been on derivatives like 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds have demonstrated effectiveness against a range of microbial species, with some exhibiting high potency relative to reference standards (Gul et al., 2017).

Design and Synthesis for Cancer Treatment

The design and synthesis of 1,3,4-Oxadiazole Derivatives have been directed towards developing inhibitors for Collapsin response mediator protein 1 (CRMP 1), targeting small lung cancer. These derivatives, including 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide, have shown significant inhibition of cell growth in lung cancer cell lines (Panchal et al., 2020).

NMR Study of Derivatives

A novel 1,3,4-Oxadiazole derivative containing a Benzimidazole Moiety has been synthesized and analyzed using NMR techniques. The study provided detailed structural insights into these compounds, which are crucial for further biomedical applications (Ying-jun, 2012).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-based 1,3,4-oxadiazoles have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings are significant for the development of new treatments for infectious diseases (Patel et al., 2017).

Anti-inflammatory Activity

Studies on various 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles have revealed their potential as anti-inflammatory agents. These compounds have exhibited significant activity in reducing inflammation in various models, highlighting their therapeutic potential (Nargund et al., 1994).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes understanding the precautions that need to be taken while handling the compound.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could be further synthetic modifications, studying unexplored properties, or finding new applications for the compound.


I hope this general approach helps you in your study of the compound. If you have access to specific resources or databases, you might be able to find more specific information on “N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide”.


properties

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-9-13(2)18(14(3)10-12)24-11-16(23)20-19-17(21-25-22-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNUDWVMTRLBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

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